L-Proline, 2-(3-butenyl)- (9CI)

Description

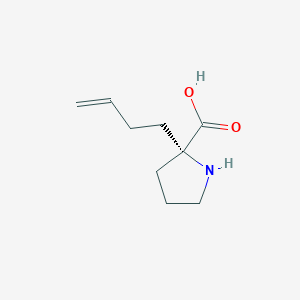

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-but-3-enylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-3-5-9(8(11)12)6-4-7-10-9/h2,10H,1,3-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHNEECFOQNBAB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCC[C@]1(CCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of L Proline, 2 3 Butenyl 9ci and Its Advanced Derivatives

Enantioselective Synthetic Routes to 2-(3-butenyl)-L-Proline Scaffolds

The creation of the 2-(3-butenyl)-L-proline scaffold with the correct stereochemistry at the C-2 position is a significant synthetic challenge. The approaches to this target can be broadly categorized by the method of ring formation and the strategy for introducing the C-2 substituent.

Stereocontrolled Formation of the Substituted Pyrrolidine (B122466) Ring System

The pyrrolidine core of the target molecule can be constructed through several stereocontrolled strategies, primarily involving either the modification of a pre-existing chiral proline derivative or the cyclization of an acyclic precursor.

One powerful strategy is the "self-reproduction of chirality," which utilizes readily available chiral starting materials like (2S,4R)-4-hydroxyproline. In a key study, the dienolate of (2S,4R)-O-acetyl-4-hydroxyproline was shown to react with various electrophiles with retention of configuration, allowing for the synthesis of 2-alkyl-4-hydroxyprolines, including 2-allyl-4-hydroxyproline. nih.gov This principle can be extended to the synthesis of the 2-(3-butenyl) derivative.

Alternatively, intramolecular cyclization of a geminally disubstituted glycine (B1666218) equivalent is a well-established method for forming the pyrrolidine ring. nih.gov This involves the use of electrophilic alkylating agents and chiral auxiliaries to control the stereochemistry of the newly formed ring. Another powerful technique is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which provides a stereocontrolled route to polysubstituted pyrrolidines. nih.gov

Introduction of the 3-Butenyl Moiety at the C-2 Position

The introduction of the 3-butenyl group at the C-2 position of the proline ring is a critical step that dictates the final structure of the target molecule. This can be achieved through direct alkylation of a proline enolate or through more complex ring-opening and rearrangement strategies.

The most direct approach for installing the 3-butenyl group is the alkylation of a proline enolate with a suitable electrophile, such as 4-bromobut-1-ene. The stereochemical outcome of this reaction is highly dependent on the protecting groups on the proline nitrogen and carboxylic acid, the choice of base, and the reaction conditions.

Research has shown that the alkylation of N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester with homoallylic halides proceeds with retention of configuration. nih.gov This provides a predictable method for establishing the desired (S) stereochemistry at the C-2 position.

A study on the diastereoselective alkylation of 4-silyloxyproline esters demonstrated that the choice of the ester group plays a crucial role in controlling the stereoselectivity. While the alkylation of the methyl ester with allyl bromide gave a nearly 1:1 mixture of diastereomers, using a chiral auxiliary like (-)-menthyl or (+)-menthyl ester significantly improved the diastereomeric ratio to 75:25 and 89:11, respectively. This highlights the importance of the steric bulk of the ester group in directing the approach of the electrophile.

| Starting Material | Electrophile | Diastereomeric Ratio (2S:2R) | Reference |

| (2S,4R)-N-Boc-4-silyloxy-L-proline methyl ester | Allyl bromide | 53:47 | |

| (2S,4R)-N-Boc-4-silyloxy-L-proline (-)-menthyl ester | Allyl bromide | 75:25 | |

| (2S,4R)-N-Boc-4-silyloxy-L-proline (+)-menthyl ester | Allyl bromide | 89:11 | |

| (2S,4R)-N-Boc-4-silyloxy-L-proline (+)-menthyl ester | Methyl iodide | 94:6 | |

| (2S,4R)-N-Boc-4-silyloxy-L-proline (+)-menthyl ester | Propyl iodide | 93:7 |

Ring-opening reactions of bicyclic proline derivatives offer an alternative and sometimes more stereocontrolled route to C-2 substituted prolines. One such strategy involves the nucleophilic ring opening of pyroglutamic acid derivatives. N-Boc protected pyroglutamic acid, which can be considered an internally protected form of glutamic acid, can undergo ring-opening with various nucleophiles. doi.org The use of a butenyl Grignard reagent or a related organometallic species could potentially open the lactam ring to form a δ-oxo-α-amino acid precursor, which could then be cyclized to the desired 2-(3-butenyl)-L-proline.

Another sophisticated approach involves the [2+2]-cycloaddition of a cyclic ketene (B1206846) with an optically active imine to form a spiro β-lactam. Subsequent nucleophilic ring opening of this intermediate can lead to the formation of modified proline derivatives with high stereocontrol. nih.gov

Chiral Auxiliary and Organocatalytic Approaches in Asymmetric Synthesis

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in the synthesis of amino acids. These auxiliaries are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and are then removed. For the synthesis of 2-substituted prolines, chiral auxiliaries can be attached to the proline nitrogen or as part of the ester group. As mentioned earlier, menthyl esters have been shown to be effective chiral auxiliaries in the diastereoselective alkylation of proline derivatives.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. L-proline itself is a highly effective organocatalyst for a variety of reactions, including aldol (B89426) and Mannich reactions. youtube.com In the context of synthesizing 2-(3-butenyl)-L-proline, organocatalysis could be employed in the construction of the chiral pyrrolidine ring from acyclic precursors. For instance, a proline-catalyzed asymmetric Mannich reaction could be envisioned to establish the key stereocenter. rsc.org

Protecting Group Chemistry in the Preparation of L-Proline, 2-(3-butenyl)-

The successful synthesis of L-Proline, 2-(3-butenyl)- requires a carefully planned protecting group strategy to mask the reactive amine and carboxylic acid functionalities of the proline core during the introduction of the butenyl side chain. The choice of protecting groups is critical as they must be stable to the reaction conditions used for alkylation or other transformations and must be removable without affecting the newly introduced butenyl group or the stereochemical integrity of the molecule.

Commonly used protecting groups for the amine function of proline include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically removed under acidic conditions, while the Cbz group is cleaved by hydrogenolysis. nih.gov The carboxyl group is often protected as a methyl or ethyl ester, which can be hydrolyzed under basic or acidic conditions.

The orthogonality of protecting groups is a key consideration in multi-step syntheses. google.com This means that one protecting group can be removed selectively in the presence of another. For example, a Boc group on the nitrogen and a methyl ester on the carboxyl group allow for the selective deprotection of either group to enable further transformations.

Table of Protecting Groups in Proline Synthesis

| Protecting Group | Functional Group Protected | Common Deprotection Conditions | Orthogonal to | Reference(s) |

| Boc | Amine | Acidic (e.g., TFA) | Cbz, Fmoc | nih.govgoogle.com |

| Cbz (Z) | Amine | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc | nih.gov |

| Fmoc | Amine | Basic (e.g., piperidine) | Boc, Cbz | google.com |

| Methyl/Ethyl Ester | Carboxylic Acid | Basic (e.g., LiOH) or Acidic Hydrolysis | Boc, Cbz | |

| Silyl Ethers | Hydroxyl (on ring) | Fluoride source (e.g., TBAF) | Most others |

Synthesis of Chemically Modified L-Proline, 2-(3-butenyl)- Analogs

The synthesis of the parent compound, L-Proline, 2-(3-butenyl)-, can be achieved through the diastereoselective alkylation of a proline enolate. This common strategy involves the deprotonation of an N-protected proline ester to form a chiral enolate, which then reacts with an electrophile, in this case, a 4-halobut-1-ene. The stereochemical outcome is often directed by the N-protecting group and the reaction conditions. For instance, N-Boc protected proline derivatives have been shown to undergo alkylation with high diastereoselectivity. nih.gov Once the butenyl side chain is installed, further modifications can be undertaken at its three principal reactive sites: the carboxylic acid, the secondary amine, and the terminal double bond.

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group of L-Proline, 2-(3-butenyl)- is a versatile handle for a variety of chemical transformations, enabling its incorporation into larger molecular frameworks such as peptides or conjugation to other molecules of interest. Standard organic chemistry reactions can be applied to modify this functional group.

Esterification: The carboxylic acid can be readily converted to its corresponding ester through Fischer esterification (reaction with an alcohol in the presence of a catalytic amount of acid) or by reaction with alkyl halides under basic conditions. This modification is often used as a protecting group strategy during other synthetic steps or to enhance the lipophilicity of the molecule.

Amide Bond Formation: Coupling of the carboxylic acid with primary or secondary amines using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) yields the corresponding amides. This is a fundamental reaction for incorporating the proline analog into peptide sequences.

Reduction to Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol, (S)-(2-(but-3-en-1-yl)pyrrolidin-2-yl)methanol, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation provides access to a different class of chiral building blocks.

| Transformation | Reagents and Conditions | Product Functional Group |

| Esterification | ROH, cat. H₂SO₄ | Ester (-COOR) |

| Amide Formation | R'R''NH, EDC, HOBt | Amide (-CONR'R'') |

| Reduction | 1. BH₃·THF 2. H₂O₂/NaOH | Primary Alcohol (-CH₂OH) |

N-Substitution Strategies and their Impact on Reactivity

The secondary amine within the pyrrolidine ring is a key site for modification, influencing the molecule's conformational preferences and the reactivity of other functional groups. sigmaaldrich.com N-substitution is also a critical step in peptide synthesis and in directing the stereochemistry of reactions at the α-carbon. nih.gov

Common N-substitutions include the introduction of protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are essential for controlling reactivity during peptide synthesis. researchgate.net N-alkylation or N-arylation can also be achieved, leading to a diverse array of derivatives. The nature of the N-substituent has a profound impact on the cis-trans isomerization of the tertiary amide bond formed when this analog is part of a peptide chain. sigmaaldrich.com Electron-withdrawing groups, for instance, can alter the electronic properties of the nitrogen atom, affecting its nucleophilicity and the rotational barrier of the amide bond. researchgate.net

| N-Substituent | Typical Reagents | Impact on Reactivity and Conformation |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Decreases nucleophilicity of nitrogen; influences enolate geometry in alkylation reactions. nih.gov |

| Cbz (benzyloxycarbonyl) | Benzyl (B1604629) chloroformate (Cbz-Cl) | Protects the amine; removable by hydrogenolysis. |

| Benzyl (Bn) | Benzyl bromide, Base | Increases steric bulk; can influence peptide conformation. |

| Acyl | Acyl chloride or anhydride (B1165640) | Forms a stable amide; reduces basicity of the nitrogen. |

Olefin Functionalization of the 3-Butenyl Side Chain

The terminal double bond of the 3-butenyl side chain is a gateway to a vast array of chemical transformations, allowing for significant structural diversification. This functionality can participate in cycloadditions, be oxidized or reduced, and undergo metathesis reactions.

The alkene in the side chain can act as a dipolarophile in [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com This reaction involves a 1,3-dipole reacting with the butenyl group to form a new ring system attached to the proline scaffold. nih.govrsc.org

A prominent example is the reaction with azomethine ylides. These can be generated in situ from the decarboxylative condensation of another amino acid (like proline or sarcosine) with an aldehyde. The resulting cycloaddition would yield a complex, polycyclic, and often spirocyclic, amino acid derivative. nih.gov Other 1,3-dipoles like nitrones (forming isoxazolidines) or nitrile oxides (forming isoxazolines) can also be employed, each providing access to unique heterocyclic systems. wikipedia.org

| 1,3-Dipole | Heterocyclic Product | Reaction Conditions |

| Azomethine Ylide | Pyrrolidine | Thermal or metal-catalyzed |

| Nitrone | Isoxazolidine | Thermal |

| Nitrile Oxide | Isoxazoline | Thermal |

The double bond can be readily transformed into other functional groups through oxidation or reduction, providing access to a range of derivatives with altered polarity and functionality.

Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) will reduce the double bond to yield L-Proline, 2-butyl-. This removes the reactive handle of the olefin but can be useful for creating simple aliphatic side chains.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide. This strained three-membered ring is a versatile intermediate for further nucleophilic ring-opening reactions.

Dihydroxylation: The alkene can be converted to a vicinal diol using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) for a syn-dihydroxylation, or through epoxidation followed by acid-catalyzed hydrolysis for an anti-dihydroxylation. lumenlearning.com

Oxidative Cleavage (Ozonolysis): Treatment with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) will cleave the double bond to yield an aldehyde, specifically (S)-2-(2-formylethyl)pyrrolidine-2-carboxylic acid. wikipedia.orglibretexts.org An oxidative workup (e.g., with hydrogen peroxide) would yield the corresponding carboxylic acid. pressbooks.publibretexts.org

| Reaction | Reagents | Resulting Functional Group on Side Chain |

| Hydrogenation | H₂, Pd/C | Butyl |

| Epoxidation | m-CPBA | Epoxide |

| syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | 1,2-Diol |

| Ozonolysis (Reductive) | 1. O₃ 2. DMS | Aldehyde |

| Ozonolysis (Oxidative) | 1. O₃ 2. H₂O₂ | Carboxylic Acid |

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of new carbon-carbon double bonds. datapdf.com For L-Proline, 2-(3-butenyl)-, both cross-metathesis and ring-closing metathesis represent viable strategies for advanced derivatization.

Cross-Metathesis (CM): This reaction involves the exchange of substituents between the butenyl side chain and another olefin in the presence of a ruthenium catalyst (e.g., Grubbs' catalyst). organic-chemistry.org By choosing the appropriate olefin partner, a wide variety of functional groups can be introduced at the end of the side chain. For example, reacting the butenyl proline with acrolein could introduce an aldehyde, while reaction with an acrylic ester would install an ester functionality, all while potentially changing the length of the side chain.

Ring-Closing Metathesis (RCM): To perform RCM, a second olefin must be present in the molecule. This can be achieved, for example, by N-allylating the proline nitrogen. The subsequent RCM reaction between the N-allyl group and the C2-butenyl group would lead to the formation of a bicyclic peptide mimic, a conformationally constrained scaffold of significant interest in drug discovery. datapdf.comnih.govnih.gov The size of the newly formed ring can be tuned based on the length of the tethers containing the olefins.

| Metathesis Type | Reaction Partner / Prerequisite | Resulting Structure | Catalyst Example |

| Cross-Metathesis | Functionalized Olefin (R-CH=CH₂) | Proline with modified side chain (-CH=CH-R) | Grubbs' 2nd Generation Catalyst |

| Ring-Closing Metathesis | N-allyl substituent | Bicyclic proline derivative | Grubbs' or Hoveyda-Grubbs' Catalysts |

Incorporation into Designed Peptide and Oligomeric Architectures

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the incorporation of L-Proline, 2-(3-butenyl)- (9CI) into designed peptide or oligomeric architectures. While the strategic placement of non-canonical proline analogs into peptides is a well-established field for modulating structure and function, studies focusing on the 2-(3-butenyl) derivative are not available in the public domain.

The introduction of modified proline residues into peptide backbones is a critical tool for chemists and biologists to enforce specific secondary structures, such as β-turns or polyproline II (PPII) helices, and to enhance proteolytic stability or receptor affinity. The unique structural constraints imposed by the pyrrolidine ring of proline, when further modified with functional groups, offer a powerful method for creating novel biomaterials and therapeutic candidates. For instance, the incorporation of various substituted prolines has been successfully demonstrated through solid-phase peptide synthesis (SPPS) and recombinant protein expression systems. These analogs can introduce new chemical functionalities, such as alkenes for subsequent bioorthogonal reactions, or steric bulk to influence peptide conformation.

However, despite the clear potential of the butenyl group in L-Proline, 2-(3-butenyl)- (9CI) for applications like cross-linking via olefin metathesis within a peptide or for serving as a hydrophobic recognition element, no studies have documented its use. Consequently, there is no experimental data available to create tables detailing its effect on peptide conformation, stability, or its use in constructing specific oligomeric scaffolds.

Rigorous Structural Elucidation and Spectroscopic Characterization of L Proline, 2 3 Butenyl 9ci

Advanced Spectroscopic Methodologies

A complete analysis using advanced spectroscopic methodologies is contingent on the availability of spectral data.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

No experimental or predicted ¹H, ¹³C, or 2D NMR spectra for L-Proline, 2-(3-butenyl)- (9CI) were found in the public domain. A hypothetical analysis would anticipate signals corresponding to the pyrrolidine (B122466) ring protons and carbons, modified by the presence of the 2-(3-butenyl) group. This substituent would introduce characteristic signals for the methylene (B1212753) and vinyl protons and carbons, which would be crucial for confirming the structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Similarly, no specific IR or Raman spectra for L-Proline, 2-(3-butenyl)- (9CI) are available. An expected IR spectrum would show characteristic absorptions for the carboxylic acid O-H and C=O stretching vibrations, N-H stretching of the secondary amine, and C-H stretching and bending vibrations of the alkyl and alkenyl portions of the molecule.

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Determination

While the molecular weight is known to be 169.22 g/mol , no experimental mass spectra (e.g., ESI-MS, EI-MS) or detailed fragmentation patterns for L-Proline, 2-(3-butenyl)- (9CI) have been published. Such data would be essential for confirming the molecular formula and providing structural information through the analysis of fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopic data for this compound are not available. As the molecule lacks extensive chromophores, significant absorption in the standard UV-Vis range (200-800 nm) would not be expected, apart from potential weak absorptions related to the carboxylic acid and the double bond at lower wavelengths.

Chiroptical Spectroscopy for Enantiomeric Purity and Conformational Insights

The stereochemistry of L-Proline, 2-(3-butenyl)- (9CI) is a critical aspect of its structure.

Circular Dichroism (CD) Spectroscopy

No Circular Dichroism (CD) spectra for L-Proline, 2-(3-butenyl)- (9CI) have been reported. CD spectroscopy would be invaluable for confirming the L-configuration at the alpha-carbon and for providing insights into the conformational preferences of the pyrrolidine ring as influenced by the 2-(3-butenyl) substituent.

Theoretical and Computational Chemistry Approaches for L Proline, 2 3 Butenyl 9ci

Molecular Dynamics (MD) Simulations and Conformational Analysis

While quantum methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD uses classical mechanics to simulate the motions of atoms and molecules over time, providing a "movie" of molecular life. mdpi.com

For L-Proline, 2-(3-butenyl)- (9CI), an MD simulation would reveal the flexibility and dynamic interplay between the pyrrolidine (B122466) ring and its substituent. The simulation would track the positions of all atoms over nanoseconds or microseconds, allowing for analysis of:

Puckering Transitions: MD can show how the pyrrolidine ring transitions between different puckered states over time, providing rates and pathways for these conformational changes. researchgate.net

Side Chain Flexibility: The simulation would illustrate the range of motion of the 3-butenyl side chain, showing how it folds and interacts with the rest of the molecule.

Correlated Motions: It is possible to analyze whether the motion of the side chain is correlated with the puckering of the ring or the orientation of the carboxylic acid group.

The conformation and stability of a molecule can be highly dependent on its environment. MD simulations are particularly well-suited for studying these effects because they can explicitly include solvent molecules (like water) in the simulation box. nih.govacs.org

For L-Proline, 2-(3-butenyl)- (9CI), which has both polar (carboxylic acid, amine) and nonpolar (butenyl chain) parts, solvent effects are critical. An MD simulation in an explicit solvent would investigate:

Hydration Shell: The simulation would show how water molecules arrange themselves around the amino acid, forming a hydration shell. The structure of this shell around the charged carboxylate and ammonium (B1175870) groups versus the hydrophobic butenyl chain can be analyzed.

Conformational Preferences in Solution: The presence of solvent can alter the relative stability of different conformers. For example, a conformation that exposes polar groups to water might be favored in an aqueous environment, even if it is not the lowest energy conformer in the gas phase.

Hydrogen Bonding: MD simulations can track the formation and breaking of hydrogen bonds between the molecule's polar groups and the surrounding water molecules, providing insights into its solubility and interactions.

Computational Studies of Reaction Mechanisms and Catalytic Pathways

Computational methods, particularly DFT, are extensively used to model reaction mechanisms. nih.govnih.gov If L-Proline, 2-(3-butenyl)- (9CI) were to be used as a catalyst or participate in a reaction, computational studies could elucidate the entire reaction pathway. This involves:

Identifying Intermediates and Transition States: By modeling the reaction step-by-step, researchers can identify the structures of all transient intermediates and the high-energy transition states that connect them.

Calculating Activation Energies: The energy difference between the reactants and each transition state gives the activation energy for that step. This allows for the determination of the rate-limiting step of the reaction.

Understanding Stereoselectivity: In many reactions involving chiral molecules like L-proline derivatives, the formation of one stereoisomer is favored over another. Computational modeling of the different transition states leading to different products can explain the origin of this stereoselectivity. nih.gov For instance, in an aldol (B89426) reaction catalyzed by a proline derivative, DFT calculations can reveal why one enantiomer of the product is formed preferentially by comparing the energies of the competing transition state structures. nih.gov

Transition State Characterization in Proposed Synthetic and Catalytic Reactions

The characterization of transition states is a cornerstone of computational organic chemistry, providing a blueprint for understanding reaction mechanisms, rates, and selectivities. For L-Proline, 2-(3-butenyl)- (9CI), intramolecular reactions, such as radical cyclizations or ene reactions, are plausible given its structure. Density Functional Theory (DFT) is a commonly employed method for locating and characterizing the transition state structures of such reactions involving proline derivatives.

In studies of related systems, the B3LYP functional with a 6-31G(d) basis set has been effectively used to optimize the geometries of reactants, products, and, crucially, the transition states connecting them. Vibrational frequency analysis is then performed to confirm the nature of these stationary points; a single imaginary frequency corresponds to the motion along the reaction coordinate, confirming a true transition state.

For the intramolecular cyclization of a 2-alkenyl proline derivative, a key factor influencing the transition state geometry and energy is the puckering of the pyrrolidine ring. The ring can adopt two primary low-energy conformations, often referred to as "up" and "down" puckers. The relative orientation of the carboxylic acid group and the alkenyl chain with respect to the ring will dictate the accessibility of different transition state geometries, thereby influencing the stereochemical outcome of the cyclization. For instance, in analogous proline-catalyzed reactions, the stability of the transition state is highly dependent on the ability to form stabilizing non-covalent interactions, such as hydrogen bonds between the carboxylic acid proton and the reacting moiety.

In a hypothetical radical-induced cyclization of L-Proline, 2-(3-butenyl)- (9CI), the transition state would be characterized by the partial formation of a new carbon-carbon bond between the radical center (generated on the proline ring or its substituent) and the butenyl chain's double bond. The geometry of this transition state would determine the stereochemistry of the newly formed stereocenters in the resulting bicyclic product. Computational models can predict which diastereomeric transition state is lower in energy, and thus which product isomer is expected to be dominant.

Bonding Evolution Theory (BET) Applied to Intramolecular Transformations

Bonding Evolution Theory (BET) offers a powerful framework for deciphering the intricate details of bond-forming and -breaking processes along a reaction coordinate. By analyzing the topology of the electron density, BET provides a chemical narrative of the reaction mechanism, detailing the sequence of electronic rearrangements. This approach has been successfully applied to understand the intramolecular reactions of proline derivatives.

In a study on the thermal decomposition of an N-carbamoyl-L-proline derivative, which undergoes intramolecular cyclization, BET analysis revealed a multi-step bonding process. The reaction pathway was partitioned into a series of Structural Stability Domains (SSDs), each characterized by a distinct topology of the electron density. The transition between SSDs signifies a significant electronic event, such as the formation or rupture of a chemical bond.

For the intramolecular cyclization of L-Proline, 2-(3-butenyl)- (9CI), a BET analysis would commence with the calculation of the Intrinsic Reaction Coordinate (IRC) from the transition state of the cyclization. The analysis of the electron density along the IRC would reveal the precise sequence of events. For example, in a concerted pericyclic reaction, BET could elucidate the degree of synchronicity in the bond formation and rehybridization of the atoms involved.

The key steps identified through BET are often visualized through the evolution of electron populations of specific basins, which represent atomic cores, lone pairs, and bonds. A typical sequence for an intramolecular addition reaction might involve:

Depopulation of the C=C double bond of the butenyl group, leading to the formation of pseudoradical centers on the carbon atoms.

Creation of a new C-C single bond basin as electron density flows into the region between the two reacting carbon centers.

Reorganization of the electronic structure of the proline ring in response to the new bond formation.

This detailed electronic-level description provides a much deeper understanding than a simple analysis of geometric changes alone.

Energetic Profiling of Reaction Coordinates

The energetic profile of a reaction coordinate provides a quantitative measure of the feasibility of a proposed reaction mechanism. By calculating the relative energies of reactants, intermediates, transition states, and products, a comprehensive energy diagram can be constructed. These diagrams are instrumental in predicting reaction rates and equilibrium constants.

For the potential intramolecular reactions of L-Proline, 2-(3-butenyl)- (9CI), computational methods such as DFT (e.g., with the M06-2X functional, known for its accuracy in thermochemistry and kinetics) and higher-level ab initio methods (e.g., CCSD(T)) can be used to obtain accurate energies. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for reactions performed in solution.

In a representative study on the intramolecular cyclization of a phosphanylidenecarbene, ab initio calculations at the MP2(full)/6-31G(d) level determined the activation energy to be 12.3 kcal/mol. This value provides a quantitative barrier that the molecule must overcome for the reaction to proceed.

For L-Proline, 2-(3-butenyl)- (9CI), an energetic profile would be constructed for each plausible intramolecular pathway (e.g., 5-exo-trig vs. 6-endo-trig radical cyclization). The calculated activation barriers for each path would allow for a prediction of the major product. For example, a comparison of the transition state energies for the formation of five-membered versus six-membered rings would reveal the kinetic regioselectivity of the cyclization.

Below is a hypothetical data table illustrating the kind of energetic data that would be generated for two competing intramolecular cyclization pathways of a generic 2-alkenyl proline derivative.

Energetic Profile for Competing Intramolecular Cyclization Pathways (kcal/mol)

| Stationary Point | Relative Energy (5-exo-trig Pathway) | Relative Energy (6-endo-trig Pathway) |

|---|---|---|

| Reactant | 0.0 | 0.0 |

| Transition State (TS) | +15.2 | +18.5 |

| Product | -5.8 | -3.1 |

This energetic profiling allows for a direct comparison of the kinetic and thermodynamic favorability of different reaction channels, providing a robust, predictive framework for understanding the chemical behavior of L-Proline, 2-(3-butenyl)- (9CI).

L Proline, 2 3 Butenyl 9ci in the Advancement of Asymmetric Organocatalysis

Evaluation as an Enantioselective Organocatalyst in Carbon-Carbon and Carbon-Heteroatom Bond Formations

L-proline and its derivatives catalyze a wide array of asymmetric reactions, including aldol (B89426) condensations, Mannich reactions, Michael additions, and α-aminations. wikipedia.orgnih.gov The catalytic power of proline stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid group. nih.govyoutube.com The amine group reacts with a carbonyl compound (ketone or aldehyde) to form a nucleophilic enamine intermediate, while the carboxylic acid group can activate the electrophile through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. nih.govyoutube.com The introduction of a 2-(3-butenyl) substituent on the proline ring can influence the steric and electronic properties of the catalyst, potentially leading to improved performance in various asymmetric transformations.

Catalytic Activity in Aldol Condensations (Intermolecular and Intramolecular)

The proline-catalyzed aldol reaction is a cornerstone of organocatalysis, enabling the direct asymmetric synthesis of β-hydroxy carbonyl compounds. wikipedia.orgmdpi.com Both intermolecular and intramolecular versions of this reaction have been extensively studied. wikipedia.orgwikipedia.org The stereoselectivity of the reaction is governed by a Zimmerman-Traxler-like transition state, where the enamine, the electrophile, and the catalyst's carboxylic acid group are arranged in a six-membered ring. wikipedia.org

While specific data for L-Proline, 2-(3-butenyl)- (9CI) in aldol condensations is not extensively detailed in the provided search results, the performance of proline derivatives in general suggests that the butenyl group could modulate the catalyst's solubility and steric environment, potentially impacting both reactivity and enantioselectivity. For instance, modifications to the proline structure have been shown to improve catalyst performance in non-polar solvents and reduce catalyst loading. organic-chemistry.org The development of novel proline-based organocatalysts with C2 symmetry has been explored for the enantioselective aldol reaction of acetone (B3395972) with substituted aromatic aldehydes, achieving moderate enantioselectivities. nih.govnih.gov Optimized conditions for proline-catalyzed aldol reactions of acetone with various aliphatic aldehydes have also been established, leading to high yields and good to excellent enantioselectivities. organic-chemistry.org

Table 1: Representative Proline-Catalyzed Aldol Reactions

| Catalyst | Aldehyde | Ketone | Solvent | Yield (%) | ee (%) | Reference |

| L-proline | p-Nitrobenzaldehyde | Acetone | N/A | 68 | 76 | nih.gov |

| L-proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 78 | 95 | mdpi.com |

| (S)-Proline | Various aliphatic aldehydes | Acetone | Acetone/CHCl₃ or CHCl₃/DMSO | High | Good to Excellent | organic-chemistry.org |

Catalytic Activity in Mannich Reactions

The asymmetric Mannich reaction, which involves the addition of an enolizable carbonyl compound to an imine, is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. researchgate.netillinois.edu L-proline and its derivatives have proven to be effective catalysts for this transformation. organic-chemistry.orgresearchgate.netresearchgate.net The reaction proceeds through the formation of an enamine from the carbonyl donor and the proline catalyst, which then attacks the imine electrophile. illinois.edu The stereochemical outcome is controlled by the catalyst, leading to the formation of highly enantio- and diastereomerically enriched products. nih.gov

Proline-derived organocatalysts have demonstrated superior results compared to proline itself in asymmetric Mannich reactions, offering higher yields and enantioselectivities. organic-chemistry.org The use of N-Boc-imines in proline-catalyzed asymmetric Mannich reactions of aldehydes has been shown to produce crystalline β-amino aldehydes in good yields and with extremely high levels of diastereo- and enantioselectivity. nih.gov Furthermore, amphiphilic catalysts based on proline and hydroxyproline (B1673980) have been successfully employed in Mannich reactions in aqueous media. researchgate.net The specific influence of the 2-(3-butenyl) group on the catalytic activity of L-proline in Mannich reactions would likely relate to its impact on the catalyst's solubility and the steric interactions within the transition state.

Catalytic Activity in Michael Additions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. researchgate.netyoutube.com The use of proline and its derivatives as organocatalysts has enabled the development of highly enantioselective Michael additions. researchgate.netnih.gov The catalytic cycle involves the formation of an enamine intermediate from the donor and the catalyst, which then adds to the Michael acceptor. researchgate.net

Proline-derived organocatalysts have been shown to be superior to proline in nitro-Michael reactions. organic-chemistry.org Bifunctional organocatalysts have been effectively used in the enantioselective Michael addition of 3-aryl-substituted oxindoles to methyl vinyl ketone, producing adducts with a quaternary stereocenter in high yields and excellent enantioselectivities. nih.gov The development of β-proline derivatives with lipophilic substituents has been shown to promote Michael reactions in water. nih.gov The 2-(3-butenyl) substituent in L-Proline, 2-(3-butenyl)- (9CI) could similarly enhance the catalyst's performance in aqueous or biphasic media due to its hydrophobic nature.

Table 2: Enantioselective Michael Addition Reactions Catalyzed by Proline-Based Catalysts

| Catalyst Type | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |

| Proline-derived tetrazole | Various | Nitrostyrene | High | High | organic-chemistry.org |

| Binaphthyl-modified bifunctional | 3-Aryl-substituted oxindoles | Methyl vinyl ketone | High | up to 91 | nih.gov |

| 3-Decyl-β-proline | Valeraldehyde | β-Nitrostyrene | High | N/A (high dr) | nih.gov |

Investigation in Other Asymmetric Transformations (e.g., α-Amination, Cycloadditions)

Beyond the core reactions, L-proline and its derivatives are effective catalysts for a range of other asymmetric transformations, including α-aminations and cycloadditions. nih.gov The α-amination of aldehydes and ketones provides a direct route to chiral α-amino carbonyl compounds. Proline-catalyzed direct electrophilic α-aminations are well-established. nih.gov

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful method for the stereocontrolled synthesis of substituted pyrrolidines. nih.gov While not directly involving L-Proline, 2-(3-butenyl)- (9CI) as a catalyst, this highlights the versatility of the proline scaffold in asymmetric synthesis.

Chiral Auxiliary Applications in Stereoselective Synthesis

In addition to their role as catalysts, chiral proline derivatives can also function as chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

Proline benzyl (B1604629) ester has been utilized as a chiral auxiliary in Barbier-type reactions, where N-(α-oxoacyl)prolines react with allyl halides in the presence of zinc to yield α-hydroxy amides with good diastereoselectivities. scilit.com The butenyl group in L-Proline, 2-(3-butenyl)- (9CI) could potentially be exploited in intramolecular reactions, where the double bond acts as a tether or participates in a cyclization event, thereby expanding its utility as a chiral auxiliary.

Mechanistic Investigations of Organocatalytic Cycles Promoted by L-Proline, 2-(3-butenyl)-

The mechanism of proline-catalyzed reactions has been a subject of intense investigation. northwestern.eduresearchgate.net The generally accepted mechanism for reactions like the aldol, Mannich, and Michael additions involves the formation of a key enamine intermediate between the carbonyl donor and the proline catalyst. nih.govillinois.eduresearchgate.net The stereoselectivity is then controlled in the subsequent carbon-carbon bond-forming step, where the carboxylic acid group of the proline plays a crucial role in activating the electrophile via hydrogen bonding and orienting the reactants in a highly organized transition state. wikipedia.orgyoutube.com

For the aldol reaction, kinetic studies have shown that the formation of the product iminium species is the rate-determining step, rather than the initial enamine formation. northwestern.edu Computational studies have been instrumental in elucidating the transition state structures and rationalizing the observed stereoselectivities. nih.govresearchgate.net The introduction of the 2-(3-butenyl) group is not expected to fundamentally alter this catalytic cycle but may influence the stability and reactivity of the intermediates and transition states through steric and electronic effects. For example, the butenyl chain could affect the conformation of the pyrrolidine (B122466) ring or interact with the substrates, thereby fine-tuning the stereochemical outcome. Further mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully understand the specific impact of the 2-(3-butenyl) substituent on the catalytic performance of L-proline.

Exploration of Iminium and Enamine Catalysis Modes

In organocatalysis, L-proline and its derivatives operate through two primary catalytic cycles: iminium and enamine catalysis. libretexts.orgacs.orgchemicalbook.com The secondary amine of the proline ring is central to both pathways. chemicalbook.com

Enamine Catalysis: This mode involves the reaction of the proline catalyst with a carbonyl donor (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. libretexts.orgwikipedia.orgnih.gov This enamine then attacks an electrophilic acceptor. The chirality of the proline catalyst directs this attack, leading to the formation of a stereochemically defined product.

Iminium Catalysis: In this pathway, the proline catalyst reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. acs.org This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack.

For L-Proline, 2-(3-butenyl)- (9CI) , it is anticipated that the fundamental mechanisms of enamine and iminium catalysis would be preserved, as the core secondary amine and carboxylic acid groups remain intact. The presence of the 2-(3-butenyl) substituent is not expected to inhibit the formation of these crucial intermediates.

Bifunctional Acid-Base Activation Mechanisms

L-proline is often described as the "simplest enzyme" because it acts as a bifunctional catalyst. libretexts.orgchemicalbook.com Its secondary amine acts as a Lewis base (or nucleophile), while the carboxylic acid group functions as a Brønsted acid. chemicalbook.com This dual functionality is critical in the transition state of reactions like the aldol reaction. The carboxylic acid can participate in hydrogen bonding to stabilize the incoming electrophile and the forming oxyanion, enhancing both reaction rate and stereoselectivity. wikipedia.org

The introduction of a 2-(3-butenyl) group on the pyrrolidine ring of L-Proline, 2-(3-butenyl)- (9CI) would not directly alter the acidic or basic nature of the primary functional groups. Therefore, the bifunctional acid-base activation mechanism is expected to remain a key feature of its catalytic activity. The spatial orientation of the butenyl group, however, could influence the conformation of the transition state assembly, which may have secondary effects on the efficiency of this bifunctional activation.

Structure-Activity Relationship Studies in Organocatalyst Design

The design of effective organocatalysts hinges on understanding how structural modifications impact catalytic performance. nih.govresearchgate.net In proline-based catalysts, substituents on the pyrrolidine ring can exert significant steric and electronic effects that modulate reactivity and selectivity. thieme-connect.comrsc.org

Influence of the 2-(3-butenyl) Moiety on Stereoselectivity and Reaction Rates

The 2-(3-butenyl) substituent in L-Proline, 2-(3-butenyl)- (9CI) would introduce a flexible, non-polar alkyl chain with a terminal double bond. Its influence can be hypothesized as follows:

Stereoselectivity: The steric bulk of the 2-(3-butenyl) group would likely play a crucial role in facial shielding of the enamine or iminium intermediate. This steric hindrance could enhance the differentiation between the Re and Si faces of the transition state, potentially leading to higher enantioselectivity compared to unsubstituted proline in certain reactions. The conformational flexibility of the butenyl chain might, however, lead to multiple low-energy transition states, which could in some cases decrease stereoselectivity.

Reaction Rates: The electronic effect of the alkyl butenyl group is minimal and would not significantly alter the nucleophilicity of the amine or the acidity of the carboxyl group. However, unfavorable steric interactions in the transition state could raise the activation energy, potentially leading to lower reaction rates compared to less hindered proline derivatives.

A hypothetical study could compare the performance of L-proline, 2-methyl-L-proline, and L-Proline, 2-(3-butenyl)- (9CI) in a model aldol reaction to systematically evaluate these effects.

Table 1: Hypothetical Performance Data for 2-Substituted Proline Catalysts in a Model Aldol Reaction

| Catalyst | Substituent | Predicted Yield (%) | Predicted Enantiomeric Excess (ee, %) | Predicted Reaction Time (h) |

| L-Proline | -H | 90 | 92 | 12 |

| 2-Methyl-L-proline | -CH₃ | 85 | 95 | 18 |

| L-Proline, 2-(3-butenyl)- | -(CH₂)₂CH=CH₂ | 80 | >95 | 24 |

This table is purely illustrative and based on established principles of steric influence in organocatalysis.

Development of Recyclable and Immobilized Catalytic Systems

A significant focus in green chemistry is the development of recyclable catalysts to improve process sustainability. rsc.orgmdpi.comnih.gov The functionalization of catalysts allows for their immobilization onto solid supports. rsc.orgnih.gov

The terminal alkene of the 2-(3-butenyl) group in L-Proline, 2-(3-butenyl)- (9CI) provides a prime functional handle for immobilization. This could be achieved through several methods:

Polymerization: The alkene could be co-polymerized with other monomers to create a polymeric, yet soluble, catalyst that could be recovered by precipitation.

Grafting onto Supports: The alkene could be attached to a solid support, such as silica (B1680970) gel or a resin, via olefin metathesis or radical addition reactions. mdpi.com For instance, it could be grafted onto a silica surface functionalized with thiol groups.

These strategies would render the catalyst heterogeneous, facilitating its separation from the reaction mixture and enabling its reuse over multiple cycles, a significant advantage for industrial applications. researchgate.netdocumentsdelivered.com

Table 2: Potential Immobilization Strategies for L-Proline, 2-(3-butenyl)- (9CI)

| Strategy | Support Material | Linkage Chemistry | Potential Advantage |

| Co-polymerization | Polystyrene | Free-radical polymerization | High catalyst loading |

| Grafting | Silica Gel (SiO₂) | Thiol-ene "click" reaction | High stability, easy separation |

| Metathesis | Wang Resin | Grubbs' catalyst | Covalent and robust linkage |

This table outlines prospective methods for catalyst recycling based on the unique functionality of the title compound.

Biochemical and Metabolic Research Implications of L Proline, 2 3 Butenyl 9ci Excluding Clinical Studies

Interactions with Enzyme Systems and Substrate Specificity

Investigation with Proline Dehydrogenases and Pyrroline-5-Carboxylate Reductases (P5CR)

There is no available research on the interaction of L-Proline, 2-(3-butenyl)- (9CI) with proline dehydrogenase or pyrroline-5-carboxylate reductases.

Substrate Mimicry and Enzymatic Inhibition Studies

No studies have been published that investigate L-Proline, 2-(3-butenyl)- (9CI) as a substrate mimic or an inhibitor of any enzyme.

Research on Amino Acid Transport Mechanisms

Substrate Recognition by Amino Acid Transporters (e.g., PAT2, SNAT2)

There is no information regarding the recognition of L-Proline, 2-(3-butenyl)- (9CI) by amino acid transporters such as PAT2 or SNAT2.

Kinetics of Cellular Uptake and Efflux in Model Systems

Data on the cellular uptake and efflux kinetics of L-Proline, 2-(3-butenyl)- (9CI) in any model system are not available in the scientific literature.

Analytical Method Development for L Proline, 2 3 Butenyl 9ci in Research Settings

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of proline derivatives, offering high-resolution separation for both qualitative and quantitative purposes. The choice of technique depends on the analyte's properties, such as polarity, volatility, and the presence of chiral centers.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like L-Proline, 2-(3-butenyl)- (9CI). It can be employed for both purity determination and quantification, utilizing either achiral or chiral stationary phases.

Achiral HPLC: For assessing the purity of L-Proline, 2-(3-butenyl)- (9CI) and quantifying it in reaction mixtures or as a final product, reversed-phase HPLC (RP-HPLC) is a suitable approach. Since the compound lacks a strong chromophore, derivatization is often necessary for sensitive UV or fluorescence detection. researchgate.net Common derivatizing agents for amino acids like proline include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). researchgate.nettandfonline.com The resulting derivatives exhibit strong UV absorbance or fluorescence, enabling low-level detection. researchgate.net

A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic modifier like methanol (B129727) or acetonitrile. tandfonline.com Gradient elution is often employed to achieve optimal separation of the target compound from impurities.

Chiral HPLC: The presence of a chiral center at the C-2 position of the proline ring necessitates the use of chiral chromatography to separate the L-enantiomer from its D-counterpart. This is critical for ensuring the stereochemical purity of the final compound. Two main strategies are employed for chiral HPLC separations:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most straightforward approach, where the enantiomers are separated on a column containing a chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak AD-H, Chiralcel OD-RH), have proven effective for the separation of various proline derivatives. nih.govresearchgate.net The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a polar alcohol such as ethanol (B145695) or isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. nih.govimpactfactor.org

Indirect Separation via Derivatization: In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. An example of a CDA successfully used for proline analogues is (S)-N-(4-nitrophenoxy-carbonyl)phenylalanine methoxyethyl ester ((S)-NIFE). tandfonline.com The resulting diastereomeric derivatives can be resolved using reversed-phase HPLC. tandfonline.com

A research study on the chiral separation of proline derivatives using a Chiralpak AD-H column demonstrated good resolution with a mobile phase of hexane, ethanol, and 0.1% TFA. nih.gov The study highlighted that for proline derivatives with carboxyl or hydroxyl groups, hydrogen bonding interactions are dominant in the chiral recognition mechanism. nih.gov

| Parameter | Achiral HPLC (after derivatization) | Chiral HPLC (Direct) |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Polysaccharide-based CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | Gradient of aqueous buffer and ACN/MeOH | Isocratic mixture of Hexane/Ethanol/TFA |

| Detector | UV or Fluorescence | UV |

| Application | Purity, Quantification | Enantiomeric Purity |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. L-Proline, 2-(3-butenyl)- (9CI) is not inherently volatile due to its amino acid structure. Therefore, derivatization is a prerequisite for GC analysis. sigmaaldrich.com A two-step derivatization process is commonly employed for proline and its analogs:

Esterification: The carboxylic acid group is converted to an ester, typically a methyl ester, by reacting with methanolic HCl. sigmaaldrich.com

Acylation: The secondary amine group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). sigmaaldrich.comnih.gov

This process yields a volatile derivative that can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.gov Chiral GC columns, such as those with cyclodextrin-based stationary phases, can be used for the enantiomeric separation of the derivatized compound. sigmaaldrich.com The choice of acylation reagent can sometimes influence the elution order of the enantiomers. sigmaaldrich.com

A study on the GC-MS analysis of proline and hydroxyproline (B1673980) involved derivatization to their methyl ester pentafluoropropionic amide derivatives, allowing for their simultaneous quantification. nih.gov

| Parameter | GC-MS of Volatile Derivative |

| Derivatization | 1. Esterification (e.g., Methanolic HCl) 2. Acylation (e.g., PFPA, TFAA) |

| Column | Capillary column (e.g., DB-5ms or chiral equivalent) |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Application | Identification, Quantification, Enantiomeric Purity |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in a research setting. youtube.com For the synthesis of L-Proline, 2-(3-butenyl)- (9CI), TLC can be used to track the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), alongside spots of the starting materials and, if available, the pure product as standards. youtube.com The plate is then developed in a suitable mobile phase, which is typically a mixture of organic solvents. The choice of solvent system is optimized to achieve good separation between the spots of the reactants and the product. After development, the spots are visualized, commonly by staining with a reagent like ninhydrin, which reacts with the secondary amine of the proline ring to produce a colored spot. researchgate.net By observing the disappearance of the starting material spots and the appearance and intensification of the product spot over time, the reaction progress can be qualitatively assessed. youtube.com

| Parameter | Thin-Layer Chromatography (TLC) |

| Stationary Phase | Silica Gel Plate |

| Mobile Phase | Mixture of organic solvents (e.g., Dioxane/Water/Acetic Acid) researchgate.net |

| Visualization | Ninhydrin stain followed by heating |

| Application | Qualitative reaction monitoring |

Electrophoretic Methodologies

Capillary electrophoresis (CE) offers an alternative to chromatographic methods for the analysis of charged species like amino acids. In CE, separation is achieved based on the differential migration of analytes in an electric field. For proline and its derivatives, CE can be a high-efficiency separation technique.

A study on the electrophoretic separation of proline and other amino acids utilized a bare fused silica capillary with a background electrolyte (BGE) of triethylamine (B128534) (TEA) at a high pH. researchgate.net Detection was achieved using a capacitively coupled contactless conductivity detector (C4D), which is a universal detection method suitable for non-UV-absorbing compounds. researchgate.net This approach avoids the need for derivatization. Chiral separations can also be achieved in CE by adding a chiral selector to the BGE.

While specific applications of CE for L-Proline, 2-(3-butenyl)- (9CI) are not documented, the principles of CE for proline analysis are directly applicable. Method development would involve optimizing the BGE composition, pH, and concentration, as well as the applied voltage to achieve the desired separation.

Development of Quantitative Analytical Protocols

The development of a quantitative analytical protocol is essential for determining the exact amount of L-Proline, 2-(3-butenyl)- (9CI) in a sample. This involves validating the chosen analytical method (typically HPLC or GC-MS) to ensure its reliability. The validation process, as per established guidelines, includes the assessment of several key parameters:

Linearity: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The linearity of the method is demonstrated if the plot of detector response versus concentration is a straight line, typically with a correlation coefficient (R²) of >0.999. researchgate.net

Accuracy and Recovery: Accuracy is the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is calculated. impactfactor.org

Precision: Precision refers to the closeness of repeated measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). impactfactor.orgrsc.org The results are expressed as the relative standard deviation (RSD).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. impactfactor.org These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ). tandfonline.com

Specificity: Specificity is the ability of the method to measure the analyte of interest in the presence of other components, such as impurities or related substances. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample and by peak purity analysis using a photodiode array (PDA) detector. rsc.org

Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal use. rsc.org

For L-Proline, 2-(3-butenyl)- (9CI), a quantitative HPLC-UV or HPLC-Fluorescence method following derivatization would be a primary choice for development and validation.

Emerging Research Frontiers for L Proline, 2 3 Butenyl 9ci

Exploration of Novel Synthetic Pathways and Advanced Derivatization

The development of efficient and stereoselective synthetic routes to L-Proline, 2-(3-butenyl)- (9CI) and its derivatives is fundamental to unlocking its full potential. Current research is focused on moving beyond classical methods to more advanced and versatile strategies.

Novel Synthetic Pathways: Stereoselective synthesis of 2-substituted prolines remains a significant challenge. Emerging strategies that could be applied or adapted for L-Proline, 2-(3-butenyl)- include:

Asymmetric Alkylation: The direct asymmetric alkylation of proline enolates or their equivalents is a primary focus. The use of chiral auxiliaries or phase-transfer catalysts can control the stereochemistry at the C-2 position, ensuring the desired (S)-configuration is obtained alongside the butenyl side chain.

Metal Carbenoid Chemistry: The intramolecular N-H insertion of metal carbenoids generated from δ-amino β-ketoesters presents a powerful method for constructing the pyrrolidine (B122466) ring, which could be adapted to introduce the 2-(3-butenyl) substituent. acs.orgacs.orgnih.gov

Cycloaddition Reactions: [3+2] Cycloaddition reactions, such as those involving azomethine ylides and butenyl-containing dipolarophiles, offer a convergent approach to the pyrrolidine core with the desired substitution pattern. nih.gov Catalytic asymmetric versions of these reactions are particularly promising for ensuring high enantioselectivity. nih.gov

Ring-Closing Metathesis (RCM): For derivatives with more complex side chains, RCM of a suitable diene precursor provides a powerful tool for constructing the pyrrolidine ring, with the butenyl group already in place or installed subsequently.

Advanced Derivatization: The butenyl side chain of L-Proline, 2-(3-butenyl)- is not merely a passive substituent but a reactive functional group ripe for further transformation. Advanced derivatization strategies aim to leverage this reactivity. nih.gov While simple derivatization is used for analytical purposes, such as methylation and acetylation for gas chromatography, advanced techniques focus on creating new molecular entities. sigmaaldrich.comresearchgate.netimpactfactor.org

Key derivatization reactions include:

Olefin Metathesis: Cross-metathesis with other olefins can elongate or functionalize the butenyl chain, introducing new chemical handles or building complex side chains.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can truncate the butenyl group to an aldehyde, which can then participate in a vast array of subsequent reactions like reductive amination or Wittig reactions.

Hydroboration-Oxidation: This two-step process can convert the terminal alkene into a primary alcohol, providing a site for esterification, etherification, or conversion to a leaving group for nucleophilic substitution.

"Click" Chemistry: The butenyl group can be modified to an azide (B81097) or alkyne, enabling its use in highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for conjugation to other molecules. nih.gov

| Strategy | Description | Potential Outcome for L-Proline, 2-(3-butenyl)- | Reference |

|---|---|---|---|

| Asymmetric Alkylation | Stereoselective addition of an alkyl group to a proline precursor. | Direct, enantioselective synthesis of the target compound. | rsc.org |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. | Convergent synthesis of the substituted pyrrolidine core. | nih.gov |

| Cross-Metathesis | Reaction of the butenyl alkene with another olefin to exchange substituents. | Functionalization/elongation of the butenyl side chain. | nih.gov |

| Hydroboration-Oxidation | Conversion of the terminal alkene to a primary alcohol. | Introduction of a hydroxyl group for further functionalization. | N/A |

| Oxidative Cleavage | Breaking the double bond to form carbonyl compounds. | Conversion of the butenyl group to a reactive aldehyde. | N/A |

Expanded Applications in Complex Natural Product Synthesis and Medicinal Chemistry Scaffolds

The unique conformational constraints imposed by the proline ring, combined with the reactive handle of the butenyl group, make L-Proline, 2-(3-butenyl)- an attractive building block for complex molecular synthesis.

Natural Product Synthesis: Substituted prolines are key components of many natural products, particularly peptides and alkaloids. nih.gov L-Proline, 2-(3-butenyl)- can serve as a chiral precursor in the total synthesis of such molecules. The butenyl group can be a key structural element of the final target or an intermediate handle for constructing other parts of the molecule. For instance, the alkene can participate in intramolecular cyclizations, such as Diels-Alder or Heck reactions, to form complex polycyclic systems.

Medicinal Chemistry Scaffolds: In drug design, proline analogues are used to create conformationally restricted peptides and peptidomimetics, which can lead to enhanced metabolic stability, receptor selectivity, and bioavailability. nih.govnih.govresearchgate.net The introduction of a 2-(3-butenyl) group offers several advantages:

Vector for Further Functionalization: The alkene serves as a point of attachment for various pharmacophores or solubilizing groups.

Probing Hydrophobic Pockets: The four-carbon chain can interact with hydrophobic pockets in protein binding sites.

Covalent Inhibitors: The alkene can be designed to act as a Michael acceptor or be transformed into a reactive warhead (e.g., an epoxide) to enable covalent bonding with a target protein, a strategy of growing interest in drug discovery.

The pyrrolidine moiety itself is a crucial pharmacophore in many approved drugs, and creating novel derivatives like L-Proline, 2-(3-butenyl)- provides new tools for medicinal chemists to optimize lead compounds. researchgate.nettandfonline.com

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in understanding and predicting the behavior of complex molecules. researchgate.net For L-Proline, 2-(3-butenyl)-, computational methods can provide critical insights that guide synthetic efforts and application design.

The preferred ring pucker of L-Proline, 2-(3-butenyl)-.

The rotational barrier around the peptide bond (cis/trans isomerization), which is a key feature of proline. nih.gov

Reactivity and Mechanistic Studies: DFT calculations can be used to model transition states and reaction pathways. rsc.orgnih.govresearchgate.net This allows researchers to:

Predict the stereochemical outcome of synthetic reactions.

Understand the mechanism of organocatalytic reactions where this molecule might be used as a catalyst.

Model the interaction of the butenyl group with reagents or in the active site of an enzyme.

| Computational Method | Application Area | Predicted Properties for L-Proline, 2-(3-butenyl)- | Reference |

|---|---|---|---|

| DFT Geometry Optimization | Conformational Analysis | Preferred ring pucker (endo/exo), peptide bond isomerism (cis/trans). | nih.govmasjaps.com |

| Molecular Dynamics (MD) | Peptide Folding | Sampling of conformational space (α-helix, β-sheet) in peptides. | rsc.org |

| DFT Transition State Analysis | Reactivity Prediction | Energy barriers and reaction mechanisms for synthesis and catalysis. | researchgate.netrsc.orgnih.gov |

| Molecular Docking | Drug Design | Binding affinity and orientation within a protein active site. | researchgate.net |

Bio-inspired Catalysis and Interface with Synthetic Biology Research

The fields of biocatalysis and synthetic biology offer exciting new frontiers for the synthesis and application of non-natural amino acids like L-Proline, 2-(3-butenyl)-.

Bio-inspired Catalysis: L-proline itself is a renowned organocatalyst, capable of promoting a wide range of asymmetric reactions, such as aldol (B89426) and Mannich reactions, through an enamine-based mechanism. tandfonline.comjocpr.comwikipedia.org Modifying the proline scaffold is a common strategy to enhance catalytic activity or selectivity. organic-chemistry.org L-Proline, 2-(3-butenyl)- could be explored as a novel organocatalyst where the butenyl group might:

Influence the steric environment of the catalytic transition state, potentially altering stereoselectivity.

Provide a site for anchoring the catalyst to a solid support for easier recovery and recycling.

Participate in tandem reactions, where the proline core catalyzes one transformation and the alkene participates in a subsequent step.

Interface with Synthetic Biology: Synthetic biology aims to design and construct new biological parts, devices, and systems. springernature.com This includes engineering metabolic pathways and the protein synthesis machinery.

Enzymatic Synthesis: While proline is biosynthesized from glutamate, engineered enzymes could potentially be developed to produce L-Proline, 2-(3-butenyl)- directly in microbial hosts. youtube.com This involves creating enzymes that can recognize and process butenyl-containing precursors or evolving existing enzymes to perform new catalytic functions. rsc.orgacs.org

Genetic Code Expansion: Advanced techniques allow for the site-specific incorporation of non-natural amino acids into proteins. nih.gov By engineering an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's natural machinery, L-Proline, 2-(3-butenyl)- could be incorporated directly into a target protein during translation. springernature.comnih.gov This would allow the introduction of a reactive alkene handle at any desired position in a protein, enabling applications such as:

Enzymatic protein labeling and immobilization. berkeley.eduacs.orgnih.gov

Creation of novel bioconjugates.

Development of proteins with new structural or functional properties. nih.gov

This intersection of chemistry and biology represents a powerful approach to harnessing the unique properties of L-Proline, 2-(3-butenyl)- for creating advanced biomaterials and therapeutics.

Q & A

Q. What are the recommended synthetic routes for L-Proline, 2-(3-butenyl)- (9CI), and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of 2-alkylated proline derivatives typically involves alkylation of the proline backbone using electrophilic reagents. For 2-(3-butenyl) substitution, a Michael addition or radical-mediated alkylation could be employed. To ensure stereochemical fidelity, chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) are recommended. Post-synthesis, validate stereochemistry using polarimetry and 2D NMR (e.g., NOESY) to confirm spatial arrangements of substituents .

Q. How should researchers characterize the structural integrity of L-Proline, 2-(3-butenyl)- (9CI)?

- Methodological Answer : Combine high-resolution mass spectrometry (HR-MS) to confirm molecular weight and multidimensional NMR (¹H, ¹³C, DEPT-135) to assign all protons and carbons. For the butenyl side chain, analyze coupling constants in ¹H NMR (e.g., J values for vinyl protons ~10–16 Hz) to confirm double-bond geometry. Compare spectral data with structurally analogous compounds, such as L-Proline, 2-propen-1-yl ester .

Q. What stability considerations are critical for storing L-Proline, 2-(3-butenyl)- (9CI) in aqueous solutions?

- Methodological Answer : Stability studies under varying pH (3–9) and temperatures (4°C, 25°C, −20°C) should be conducted. Use HPLC-UV to monitor degradation products. For aqueous solutions, maintain pH near physiological conditions (6–7.4) and add stabilizers (e.g., 0.1% BHT) to prevent oxidation of the butenyl group. Reference handling protocols from N-Acetyl-L-proline safety guidelines for storage recommendations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for L-Proline, 2-(3-butenyl)- (9CI) across studies?

- Methodological Answer : Contradictions may arise from impurities (e.g., diastereomers) or assay variability. Perform orthogonal bioassays (e.g., enzyme inhibition vs. cell-based assays) and validate compound purity via chiral HPLC . Compare results with structurally related derivatives like cis-4-hydroxy-2-methyl-L-proline to identify substituent-specific effects . Use molecular docking to predict binding interactions and reconcile in vitro/in silico discrepancies .

Q. What strategies optimize the regioselectivity of 2-(3-butenyl) substitution in proline derivatives during synthesis?

- Methodological Answer : Regioselectivity can be controlled using directing groups (e.g., Boc-protection at the carboxyl group) or transition-metal catalysts (e.g., Pd-mediated C–H activation). For example, Boc-L-proline can direct alkylation to the C2 position via steric hindrance. Monitor reaction progress with TLC and LC-MS , and compare with methods for FMOC-protected hydroxyproline derivatives .

Q. How does the 2-(3-butenyl) substituent influence the conformational dynamics of proline in peptide chains?

- Methodological Answer : Use circular dichroism (CD) and molecular dynamics (MD) simulations to analyze backbone torsion angles (φ/ψ). The butenyl group may restrict pyrrolidine ring puckering, altering peptide secondary structure. Compare with trans-4-hydroxy-L-proline, which stabilizes polyproline helices via hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.